molecular formula C42H80NO8P B1263377 1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine

1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine

Cat. No. B1263377
M. Wt: 758.1 g/mol
InChI Key: QJZAWHQVXYMEQR-RWGOWQMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:2 in which the acyl groups specified at positions 1 and 2 are (9Z)-octadecenoyl and (9Z)-hexadecenoyl respectively. It derives from an oleic acid and a palmitoleic acid.

Scientific Research Applications

  • Lipid Transfer and Membrane Composition Studies :1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine has been utilized in lipid transfer assays and studies involving membrane compositions. For instance, it's included in protocols to study in vitro lipid transfer and is used as a component in lipid mixtures for research on membrane properties and lipid interactions (Zhang & Wang, 2013).

  • Neurotrophic Effects and NGF Synthesis :Studies have explored the neurotrophic effects of specific phospholipids, including this compound. These phospholipids may influence the synthesis of nerve growth factor (NGF) in astrocytes, suggesting potential implications for neuronal health and neurodegenerative diseases (Kwon et al., 2003).

  • Membrane Interaction and Drug Development :This phospholipid is part of studies related to drug-membrane interactions and drug development. Research has focused on understanding how small molecule interactions with lipid membranes can inform drug development, especially concerning the binding affinities and membrane dynamics. These studies are crucial for designing drugs with optimized efficacy and reduced side effects (Huang et al., 2013).

  • Biophysical Studies of Membranes :Biophysical research utilizes this phospholipid to study the stability of lipid multilayers and their interactions at interfaces, which are critical for understanding cellular membranes and developing biomimetic systems (Saccani et al., 2004).

  • High-Temperature Behavior and Kinetics :The behavior of this phospholipid at high temperatures has been examined, providing insights into its stability, decomposition pathways, and potential applications in high-temperature industrial processes or understanding lipid behavior in extreme conditions (Changi et al., 2012).

properties

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

IUPAC Name

[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h17,19-21,40H,6-16,18,22-39H2,1-5H3/b19-17-,21-20-/t40-/m1/s1

InChI Key

QJZAWHQVXYMEQR-RWGOWQMXSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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